molecular formula C20H18ClNO2 B5750026 isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate CAS No. 355432-97-2

isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate

Cat. No. B5750026
CAS RN: 355432-97-2
M. Wt: 339.8 g/mol
InChI Key: IHOUTDXCSJEHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate, also known as IQ-1S, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. IQ-1S belongs to the quinolinecarboxylate family of compounds and has been synthesized using various methods.

Mechanism of Action

Isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate inhibits the Wnt/β-catenin signaling pathway by binding to the T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, preventing their interaction with β-catenin. This prevents the transcription of genes involved in cell proliferation and differentiation, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of β-catenin and cyclin D1, which are involved in cell proliferation and tumor growth. isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate has also been shown to decrease the levels of amyloid-beta in the brains of animal models of Alzheimer's disease, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate in lab experiments is its specificity for the Wnt/β-catenin signaling pathway, which allows for the selective inhibition of this pathway. However, one limitation is the lack of information on the pharmacokinetics and toxicity of isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate, which may limit its use in clinical applications.

Future Directions

For isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate research include further investigation of its potential as a therapeutic agent for cancer and neurodegenerative diseases, as well as the development of more efficient synthesis methods. Additionally, the pharmacokinetics and toxicity of isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate should be further studied to determine its safety and efficacy in clinical applications.
In conclusion, isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate is a synthetic compound that has shown potential as a therapeutic agent in various scientific research applications. Its ability to inhibit the Wnt/β-catenin signaling pathway makes it a promising candidate for the treatment of cancer and neurodegenerative diseases. However, further research is needed to fully understand its pharmacokinetics and toxicity, as well as its potential for clinical applications.

Synthesis Methods

Isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate can be synthesized using various methods, including the reaction of 4-methylbenzylamine with ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 4-methylbenzylamine with 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, followed by the conversion of the resulting amide to isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate using isopropyl chloroformate.

Scientific Research Applications

Isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate has shown potential as a therapeutic agent in various scientific research applications. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development of various diseases, including cancer. isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease and has potential as a treatment for neurodegenerative diseases.

properties

IUPAC Name

propan-2-yl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-12(2)24-20(23)17-11-19(14-6-4-13(3)5-7-14)22-18-9-8-15(21)10-16(17)18/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOUTDXCSJEHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

355432-97-2
Record name ISOPROPYL 6-CHLORO-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.